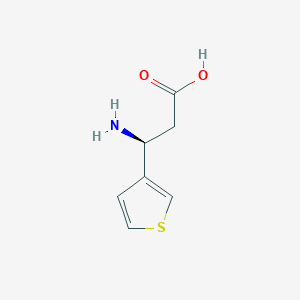

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVATYZQLTZOZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426162 | |

| Record name | (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773050-73-0 | |

| Record name | (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and Synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. Non-natural amino acids have emerged as pivotal components in this endeavor, offering unique structural motifs that can overcome the limitations of their proteinogenic counterparts. Among these, chiral β-amino acids are of paramount importance. Their incorporation into peptide-based drugs can confer resistance to enzymatic degradation, induce specific secondary structures, and allow for the mimicry of various bioactive conformations.

This guide focuses on a particularly valuable chiral building block: (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. The presence of the thiophene ring, a bioisostere of the phenyl group, often imparts favorable pharmacokinetic properties, such as improved metabolic stability and enhanced cell permeability. The specific stereochemistry of the (S)-enantiomer is crucial for its biological activity, making its stereoselective synthesis a critical challenge and a significant area of research. This document provides an in-depth exploration of the discovery and, most notably, the synthetic methodologies developed to obtain this enantiomerically pure compound, with a focus on chemoenzymatic approaches that offer high efficiency and selectivity.

Conceptual Framework: The Strategic Advantage of this compound

The strategic value of this compound in drug development can be understood through the interplay of its structural features: the β-amino acid backbone and the 3-thienyl side chain.

dot

Caption: Logical relationship between the structural features of this compound and its utility in drug discovery.

Discovery and Early Synthesis: A Contextual Overview

While the specific first synthesis of this compound is not prominently documented in readily available literature, its emergence is a logical progression in the broader field of unnatural amino acid synthesis. The synthesis of the related α-amino acid, β-3-thienylalanine, was reported as early as 1948. The subsequent interest in β-amino acids for their unique properties in peptidomimetics spurred the development of synthetic routes to a wide array of β-amino acids with diverse side chains, including heterocyclic ones.

Early synthetic approaches to racemic β-amino acids often involved variations of the Rodionov reaction, where an aldehyde is condensed with malonic acid and ammonia. The synthesis of racemic 3-amino-3-(thiophen-3-yl)propanoic acid can be achieved through such a pathway, starting from 3-thiophenecarboxaldehyde.

dot

Caption: A generalized workflow for the synthesis of the racemic target molecule.

However, for pharmaceutical applications, the enantiomerically pure (S)-form is required. This necessitates either an asymmetric synthesis or a resolution of the racemic mixture. Chemoenzymatic methods, particularly those employing lipases, have proven to be a highly effective and widely adopted strategy for this purpose.

Enantioselective Synthesis: A Detailed Chemoenzymatic Approach

The most robust and well-documented method for obtaining enantiomerically pure this compound is through the kinetic resolution of its racemic ethyl ester using a lipase. This process leverages the stereoselectivity of the enzyme to acylate one enantiomer, allowing for the separation of the two. The following protocol is adapted from the highly successful resolution of the analogous 3-amino-3-(2-thienyl)propanoic acid ethyl ester and represents a field-proven methodology.

Part 1: Synthesis of Racemic Ethyl 3-Amino-3-(thiophen-3-yl)propanoate

This initial phase involves the synthesis of the racemic ester, which will serve as the substrate for the enzymatic resolution.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in ethanol, add ammonium acetate (2.0 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. The resulting residue is taken up in water, and the pH is adjusted to approximately 7 with a suitable base (e.g., NaHCO₃), which may lead to the precipitation of the racemic amino acid.

-

Esterification: The crude racemic amino acid is then esterified without further purification. Suspend the amino acid in ethanol and add a catalytic amount of a strong acid (e.g., H₂SO₄) or thionyl chloride.

-

Reflux and Extraction: Heat the mixture to reflux for 12-16 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the ethyl ester with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ester can be purified by column chromatography to yield racemic ethyl 3-amino-3-(thiophen-3-yl)propanoate.

Part 2: Lipase-Mediated Enantioselective Acylation

This is the core of the asymmetric synthesis, where the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted amine.

Experimental Protocol:

-

Reaction Mixture: In a suitable flask, dissolve the racemic ethyl 3-amino-3-(thiophen-3-yl)propanoate (1.0 eq) in an organic solvent (e.g., diisopropyl ether).

-

Acyl Donor: Add an acyl donor, such as butyl butanoate (2.0 eq).

-

Enzyme Addition: Add a commercially available lipase, such as Candida antarctica lipase B (CAL-B), immobilized on a solid support. The enzyme loading is typically between 10-20% (w/w) relative to the substrate.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 45 °C) and monitored for conversion and enantiomeric excess (ee) of both the remaining amine and the acylated product using chiral High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of both enantiomers.

-

Enzyme Removal: Once the desired conversion is reached, the immobilized enzyme is removed by simple filtration and can often be reused.

-

Separation and Purification: The filtrate, containing the (S)-amino ester and the (R)-acylated amino ester, is concentrated. The two products can be separated by column chromatography.

-

Hydrolysis to the Final Product: The purified (S)-ethyl 3-amino-3-(thiophen-3-yl)propanoate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous acid (e.g., 6 M HCl) or base (e.g., LiOH in THF/water).

-

Final Isolation: After hydrolysis, the pH is adjusted to the isoelectric point of the amino acid (around 7) to precipitate the final product, this compound, which is then collected by filtration, washed, and dried.

dot

Caption: Detailed workflow for the chemoenzymatic synthesis of the target molecule.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the chemoenzymatic resolution, based on data from analogous reactions.

| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Key Reagents |

| Racemic Ester Synthesis | Ethyl 3-amino-3-(thiophen-3-yl)propanoate | 60-80% | N/A (racemic) | 3-Thiophenecarboxaldehyde, Malonic Acid |

| Enzymatic Resolution | (S)-Ethyl 3-amino-3-(thiophen-3-yl)propanoate | ~45% | >99% | Candida antarctica lipase B, Butyl butanoate |

| Hydrolysis | This compound | >90% | >99% | 6 M HCl |

Note: Yields are indicative and can vary based on reaction scale and optimization. The yield for the resolution step is theoretical, assuming the reaction is stopped at 50% conversion.

Applications and Future Outlook

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its incorporation into peptidomimetics can lead to compounds with enhanced therapeutic properties. It is of particular interest in the development of inhibitors for enzymes such as proteases and in the synthesis of compounds targeting G-protein coupled receptors.

The continued development of more efficient and sustainable synthetic methods, including the discovery of novel enzymes with different selectivities and the application of continuous flow technologies, will further enhance the accessibility of this and other chiral β-amino acids. As our understanding of the structural requirements for drug-target interactions grows, the demand for such precisely engineered chiral building blocks is set to increase, solidifying the importance of this compound in the future of drug discovery.

References

-

Campaigne, E., Bourgeois, R. C., Garst, R., McCarthy, W. C., Patrick, R. L., & Day, H. G. (1948). THE SYNTHESIS OF β-3-THIENYLALANINE. Journal of the American Chemical Society, 70(7), 2611–2612. [Link]

-

Forró, E., & Fülöp, F. (2003). Lipase-catalyzed enantioselective acylation of racemic 3-amino-3-(2-thienyl)propanoic acid ethyl ester. Tetrahedron: Asymmetry, 14(21), 3201-3204. [Link]

- Juaristi, E. (Ed.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.

- Liljeblad, A., & Kanerva, L. T. (2006).

- Srimurugan, S., & Chen, C. (2010). Recent advances in the synthesis of β-amino acids. Mini-reviews in organic chemistry, 7(1), 62-79.

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid

Executive Summary: (S)-3-Amino-3-(thiophen-3-yl)propanoic acid is a non-canonical, chiral β-amino acid of significant interest to the pharmaceutical and life sciences sectors. Its unique structure, incorporating a thiophene heterocycle, a chiral center, and bifunctional amino and carboxylic acid groups, makes it a valuable building block for the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, formulation development, and process chemistry. This guide provides a detailed examination of these properties, offering both established data and validated experimental protocols for their determination. The insights herein are tailored for researchers, medicinal chemists, and formulation scientists, aiming to bridge the gap between molecular structure and practical application.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and understand its structural nuances. This compound is defined by a specific arrangement of atoms that dictates its chemical behavior and biological potential.

The molecule's key features include:

-

A Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. This moiety is a well-known bioisostere for a phenyl ring but possesses distinct electronic properties and metabolic profiles, often conferring unique pharmacological characteristics.

-

A β-Amino Acid Backbone: Unlike the proteinogenic α-amino acids, the amino group is attached to the third carbon (β-position) from the carboxyl group. This structural motif can induce specific secondary structures in peptides and often imparts resistance to enzymatic degradation.

-

A Chiral Center: The stereochemistry at the C3 carbon is fixed in the (S)-configuration. This enantiomeric purity is crucial, as biological systems are exquisitely sensitive to stereoisomerism, which can drastically affect a drug's efficacy and safety profile.

A summary of its core identifiers is presented below.

| Identifier | Value | Source |

| CAS Number | 773050-73-0 | [1][2] |

| Molecular Formula | C₇H₉NO₂S | [1][3] |

| Molecular Weight | 171.22 g/mol | [1][3][4] |

| IUPAC Name | (3S)-3-amino-3-(thiophen-3-yl)propanoic acid | |

| Synonyms | S-3-Amino-3-(3-thienyl)-propionic acid | [1][2] |

| SMILES | C1=CSC=C1O)N | [1] |

| InChI Key | UPDVATYZQLTZOZ-LURJTMIESA-N |

Core Physicochemical Properties: An Experimental Perspective

Quantitative physicochemical data are the bedrock upon which rational drug development is built. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

| Property | Value / Expected Behavior | Significance in Drug Development |

| Physical State | White to off-white solid | Handling, storage, and formulation (e.g., for solid dosage forms). |

| Aqueous Solubility | pH-dependent; lowest at the isoelectric point (pI) | Affects bioavailability, dissolution rate, and choice of formulation vehicle. |

| pKa Values | Expected: pKa₁ (COOH) ≈ 3-4; pKa₂ (NH₃⁺) ≈ 9-10 | Governs solubility, charge state at physiological pH, and receptor binding. |

| Lipophilicity (LogP) | 1.2226 (Computationally Predicted)[1] | Influences membrane permeability, protein binding, and metabolic stability. |

| Melting Point | Not reported; expected for similar amino acids: >200 °C (with decomposition) | Key indicator of purity and lattice energy. |

| Storage | Recommended: 2-8 °C | Indicates potential sensitivity to temperature. |

Acid-Base Properties and pH-Dependent Behavior

Causality: As an amino acid, the compound exists in different ionic forms depending on the pH of the environment. The carboxylic acid group can be deprotonated (anionic), and the amino group can be protonated (cationic). This zwitterionic nature is fundamental to its behavior. Determining the acid dissociation constants (pKa) is critical. The pKa₁ corresponds to the carboxylic acid, while the pKa₂ corresponds to the ammonium group. These values dictate the molecule's charge at physiological pH (≈7.4), which directly impacts its interaction with biological membranes and targets.

Caption: Dominant ionic species as a function of pH.

Self-Validating Protocol: Potentiometric Titration for pKa Determination

-

Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 50 mL of degassed, deionized water. If solubility is limited, a co-solvent (e.g., methanol) may be used, and the results extrapolated to 0% co-solvent.

-

Acidification: Add a stoichiometric excess of 0.1 M HCl to fully protonate both functional groups, ensuring the starting pH is below 2.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution using a calibrated pH meter and an automated titrator. Record the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points (inflection points) on the curve correspond to the deprotonation of the carboxylic acid and the amino group. The pH at the half-equivalence points will be equal to the pKa values.

-

Trustworthiness Check: The experiment should be run in triplicate. The standard deviation of the pKa values should be less than 0.05 units. The titration curve should be compared against a blank titration of the solvent system.

Solubility Profile

Causality: Solubility is a direct consequence of the interplay between the molecule's crystal lattice energy and its solvation energy in a given solvent. For this zwitterionic compound, aqueous solubility is lowest at its isoelectric point (pI), where it has no net charge and intermolecular electrostatic attractions are maximized. In acidic or basic solutions, its conversion to a charged salt form dramatically increases its affinity for polar water molecules.

Self-Validating Protocol: Equilibrium Shake-Flask Solubility Assay

-

System Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., 2, 4, 6, 7.4, 9, 12) and select relevant organic solvents (e.g., methanol, DMSO, ethyl acetate).

-

Incubation: Add an excess amount of the solid compound to each solvent system in a sealed vial. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm that 24 hours is sufficient.

-

Sample Processing: Centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Trustworthiness Check: The presence of solid material at the end of the experiment visually confirms that a saturated solution was maintained. The concentration measurements should be performed on at least two different dilution levels to ensure linearity of the analytical method.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an electronic and vibrational "fingerprint" of the molecule, serving as the ultimate confirmation of its identity and a powerful tool for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift, splitting pattern, and integration of each signal provide a detailed map of the molecule's carbon-hydrogen framework, confirming connectivity and stereochemistry.

Expected ¹H NMR Signals (in D₂O):

-

Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm), with coupling patterns characteristic of a 3-substituted thiophene.

-

Chiral Methine Proton (C3-H): A multiplet around 4.0-4.5 ppm, coupled to the adjacent C2 protons.

-

Methylene Protons (C2-H₂): Two signals around 2.5-3.0 ppm. These protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet.

Expected ¹³C NMR Signals:

-

Carboxyl Carbon (C1): A signal in the downfield region (~175-180 ppm).

-

Thiophene Carbons: Four signals in the aromatic region (~120-145 ppm).

-

Chiral Carbon (C3): A signal around 45-55 ppm.

-

Methylene Carbon (C2): A signal around 35-45 ppm.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, providing a rapid method for confirming their presence.

Expected Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, indicative of hydrogen bonding.[5]

-

N-H Stretch (Amine Salt): A broad band centered around ~3000-3400 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around ~1700-1725 cm⁻¹.[5]

-

N-H Bend (Amine): A peak around 1500-1640 cm⁻¹.

-

C=C Stretch (Thiophene): Absorptions in the ~1400-1500 cm⁻¹ region.

Application in Drug Development: A Workflow Perspective

The physicochemical data gathered are not endpoints but rather starting points for informed decision-making in the drug development pipeline.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 773050-73-0|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | CID 819085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural scaffold, featuring a thiophene moiety, imparts desirable physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis methodologies, and potential applications, with a focus on its role in the development of peptidomimetics and other bioactive molecules.

Core Compound Identity

This compound is characterized by a propanoic acid backbone with an amino group at the β-position and a thiophen-3-yl substituent at the chiral center.

| Identifier | Value | Source |

| CAS Number | 773050-73-0 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Synonyms | S-3-Amino-3-(3-thienyl)-propionic acid | [1] |

Synthesis and Chiral Separation

The synthesis of 3-amino-3-(thiophen-3-yl)propanoic acid can be achieved through various synthetic routes. A common approach involves the condensation of 3-thiophenecarboxaldehyde with malonic acid in the presence of an ammonia source.

Racemic Synthesis

A prevalent method for the synthesis of the racemic mixture of 3-amino-3-(thiophen-3-yl)propanoic acid involves a one-pot reaction of 3-thiophenecarboxaldehyde, malonic acid, and ammonium acetate in a suitable solvent, such as ethanol, followed by reflux. This method is efficient for producing the core β-amino acid structure.[2]

Diagram: Racemic Synthesis of 3-Amino-3-(thiophen-3-yl)propanoic acid

Caption: General schematic for the racemic synthesis.

Enantioselective Synthesis and Chiral Resolution

For applications in drug development, obtaining the enantiomerically pure (S)-enantiomer is paramount. This can be accomplished through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

-

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired (S)-enantiomer. While specific protocols for the asymmetric synthesis of this compound are not widely published, methodologies developed for analogous chiral β-amino acids can be adapted.

-

Chiral Resolution: A more common and often more practical approach is the resolution of the racemic mixture. This can be achieved through several techniques, including:

-

Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

-

Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. For instance, macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin base, have proven effective for the separation of underivatized β-amino acids.[3]

-

Experimental Protocol: Chiral HPLC Resolution (Adapted from a similar compound)

This protocol is a general guideline adapted from the successful resolution of a similar β-amino acid and would require optimization for this compound.[3]

-

Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).

-

Mobile Phase: A polar ionic mobile phase is typically effective. An example composition is a mixture of methanol and an aqueous buffer like triethylamine acetate (TEAA), for instance, 80:20 (v/v) methanol:0.1% TEAA.

-

pH Adjustment: The pH of the aqueous buffer component is critical and should be optimized, often in the acidic range (e.g., pH 4.1).

-

Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

-

Sample Preparation: The racemic mixture is dissolved in the mobile phase at a low concentration (e.g., 0.1 mg/mL) and filtered before injection.

Physicochemical Properties and Spectroscopic Characterization

While a comprehensive, publicly available dataset for the spectroscopic analysis of this compound is limited, typical characterization would involve the following techniques. The expected spectral features are based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methine proton at the chiral center (α-proton), and the diastereotopic methylene protons of the propanoic acid backbone. The chemical shifts would be influenced by the solvent used. For a similar compound, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid, the CH₂CO and NCH₂ protons appear as triplets at 2.62 and 4.11 ppm, respectively.[4]

-

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carboxylic acid carbon, the carbons of the thiophene ring, the chiral methine carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).

-

An N-H stretch from the amino group (around 3300-3500 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

C-H stretches from the thiophene ring and the aliphatic backbone.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 172.04. Fragmentation patterns would correspond to the loss of functional groups such as the carboxylic acid and amino groups.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive building block in medicinal chemistry.

Peptidomimetics

β-amino acids are frequently incorporated into peptide sequences to create peptidomimetics. These modified peptides often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles and bioavailability. The thiophene ring can also engage in specific interactions with biological targets, potentially increasing potency and selectivity.

Diagram: Role in Peptidomimetic Design

Caption: Incorporation into peptides to generate stable peptidomimetics.

GABA Analogues and CNS-Active Compounds

The structural similarity of β-amino acids to the neurotransmitter γ-aminobutyric acid (GABA) suggests their potential as GABA analogues. Such compounds can interact with GABA receptors or transporters, making them promising candidates for the development of drugs targeting the central nervous system (CNS), including anticonvulsants, anxiolytics, and analgesics.

Antimicrobial and Anticancer Agents

Thiophene-containing compounds have a well-documented history of diverse biological activities, including antimicrobial and anticancer properties. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising anticancer and antioxidant activities.[5] The incorporation of the thiophene moiety in this compound provides a scaffold for the synthesis of novel compounds with potential therapeutic effects in these areas.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. Its unique combination of a β-amino acid structure and a thiophene heterocycle offers medicinal chemists a versatile tool for designing novel therapeutic agents with improved pharmacological properties. The continued exploration of its synthesis and applications is expected to yield new and effective treatments for a range of diseases.

References

- BenchChem. (2025). Chiral Separation of 3-Amino-3-cyclohexylpropanoic Acid Enantiomers by HPLC.

- Gudelis, V., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Krasavin, M. (2020). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

-

MDPI. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

-

docbrown.info. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

- Forgács, E., & Cserháti, T. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.

-

PubMed. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][6]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular imaging, 9(6), 329–342.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chiral β-amino acid, (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. Intended for researchers in drug discovery and medicinal chemistry, this document outlines the theoretical underpinnings, experimental protocols, and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to ensure robust structural elucidation and purity assessment, critical for advancing novel chemical entities through the development pipeline.

Introduction: The Significance of this compound

This compound is a chiral non-proteinogenic β-amino acid. The incorporation of a thiophene ring, a common bioisostere for a benzene ring, makes this and related compounds of significant interest in medicinal chemistry.[1] The stereochemistry at the C3 position is crucial for its biological activity, necessitating analytical methods capable of confirming both the chemical structure and stereochemical integrity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiophene ring and the propanoic acid backbone. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 (Thiophene) | ~7.4 - 7.6 | dd | J ≈ 1.5, 3.0 |

| H4 (Thiophene) | ~7.1 - 7.3 | dd | J ≈ 1.5, 5.0 |

| H5 (Thiophene) | ~7.3 - 7.5 | dd | J ≈ 3.0, 5.0 |

| CH (α-proton) | ~4.2 - 4.5 | t | J ≈ 6.5 |

| CH₂ (β-protons) | ~2.6 - 2.9 | d | J ≈ 6.5 |

| NH₂ | Broad singlet | - | - |

| OH (Carboxylic Acid) | Broad singlet | - | - |

Note: Predicted values are based on the analysis of similar structures and are solvent-dependent. The amine and carboxylic acid protons are exchangeable and may appear as broad signals or not be observed depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 - 180 |

| C3 (Thiophene - ipso) | ~140 - 145 |

| C2 (Thiophene) | ~125 - 130 |

| C4 (Thiophene) | ~120 - 125 |

| C5 (Thiophene) | ~128 - 133 |

| CH (α-carbon) | ~45 - 50 |

| CH₂ (β-carbon) | ~40 - 45 |

Note: The natural abundance ¹³C NMR spectra of amino acids can be measured in D₂O at a specific pH to obtain accurate spectral parameters.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, multiplicities, and coupling constants. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if necessary for unambiguous assignment.

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound will show characteristic absorption bands for the amine, carboxylic acid, and thiophene functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad |

| N-H (Amine) | Stretching | 3400 - 3200 | Medium |

| C-H (Thiophene) | Stretching | ~3100 | Medium |

| C-H (Aliphatic) | Stretching | 2975 - 2845 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| N-H (Amine) | Bending | 1650 - 1580 | Medium |

| C=C (Thiophene) | Stretching | 1500 - 1400 | Medium |

| C-S (Thiophene) | Stretching | 850 - 700 | Medium |

Note: The broad O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[3] The exact positions of the bands can be influenced by the physical state of the sample (solid or liquid).[4]

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline corrected. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR Analysis Logic Diagram

Caption: Decision logic for FTIR spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectral Data

For this compound (C₇H₉NO₂S), the molecular weight is 171.22 g/mol .[5]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for polar molecules like amino acids.

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 172.04.

-

Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 170.03.

-

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental formula.

-

Expected Exact Mass for [M+H]⁺ (C₇H₁₀NO₂S⁺): 172.0427

-

-

Fragmentation: While ESI is a soft technique, some fragmentation may occur. Common fragmentation pathways for β-amino acids include the loss of water (H₂O) and carbon dioxide (CO₂). Fragmentation of the thiophene ring is also possible.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

-

Instrument Parameters:

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable spray and optimal signal intensity.

-

Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

MS Data Analysis Workflow

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combination of NMR, FTIR, and MS provides a comprehensive and orthogonal dataset for the unambiguous characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Adherence to the standardized protocols outlined in this guide will ensure the generation of high-quality, reliable data, which is essential for making informed decisions in the drug discovery and development process.

References

- BenchChem. A Researcher's Guide to the Spectral Landscape of Thiophene-Containing Nitriles. Benchchem.

- ACS Publications. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. 2021-03-18.

- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- ResearchGate.

- Chemicalbook. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis.

- ChemScene. 773050-73-0 | this compound.

-

BLDpharm. BD5091-2-Amino-3-(thiophen-3-yl)propanoic acid - Bulk Product Details.

- PubMed. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Magn Reson Chem. 2008 Feb;46(2):125-37.

- National Institute of Standards and Technology. Thiophene - the NIST WebBook.

- ChemicalBook. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID | 94333-62-7.

- ResearchGate. The FT-IR spectra of (a) diethyl amine, (b) propionic acid, (c) [Et2NH(CH2)2CO2H][AcO].

- MedchemExpress.com. (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid.

- (R)-3-Amino-3-(thiophen-2-yl)propanoic acid, min 96%, 250 mg.

- MDPI.

- NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- doc brown's advanced organic chemistry revision notes. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ?

- ResearchGate. Comparison of the 1D 13 C NMR spectra of 20 biogenic amino acids after...

- FTIR Analysis of Protein Structure.

- PubMed. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. 2025-05-31.

- Institut Kimia Malaysia. The FTIR-ATR Spectroscopy and Multivariate Data Analysis (MVDA)

- MedchemExpress.com. (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid.

- NIH. CID 158720422 | C18H22N2O4 - PubChem.

- ResearchGate. Fourier Transform Infrared (FTIR)

- MDPI.

- PubChem. 3-(Thiophen-3-yl)propanoic acid | C7H8O2S | CID 268918.

- ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel...

- High-resolution features of the 13C n.m.r. spectra of solid amino acids and peptides.

- BLDpharm. 94333-62-7|3-Amino-3-(thiophen-3-yl)propanoic acid.

- Bio NMR spectroscopy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Solubility and Stability of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid

Foreword: Navigating the Pre-formulation Landscape

In the intricate journey of drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation and, ultimately, therapeutic efficacy are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for characterizing the solubility and stability of a promising chiral building block: (S)-3-Amino-3-(thiophen-3-yl)propanoic acid.

This document eschews a rigid, one-size-fits-all template. Instead, it adopts a first-principles approach, guiding the reader through the logical progression of inquiry and experimentation essential for a robust pre-formulation assessment. We will delve into the "why" behind each experimental choice, grounding our methodologies in established scientific principles and regulatory expectations. Our objective is to empower you not just to gather data, but to build a holistic understanding of this molecule's behavior, enabling informed decisions that will accelerate its path through the development pipeline.

Molecular Profile of this compound

A foundational understanding of the target molecule is paramount. This compound is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center, a carboxylic acid group, an amino group, and a thiophene ring, dictates its physicochemical personality.

| Property | Value | Source |

| CAS Number | 773050-73-0 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Storage | 2-8°C recommended by some suppliers |

The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests a zwitterionic nature, which will profoundly influence its solubility as a function of pH.[2] The thiophene moiety, an aromatic heterocycle, may be susceptible to specific degradation pathways, particularly oxidation.[3]

A Strategic Approach to Solubility Determination

Solubility is a critical determinant of a drug's bioavailability. A comprehensive solubility profile is therefore non-negotiable. Our investigation will proceed from fundamental aqueous solubility to the more complex interplay of pH and co-solvents.

Intrinsic Aqueous Solubility (S₀)

The intrinsic solubility, or the solubility of the un-ionized form of the molecule, is a cornerstone parameter. For a zwitterionic compound like this compound, this is typically measured at its isoelectric point (pI), where the net charge is zero and solubility is at its minimum.[4]

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

-

pI Determination: The isoelectric point must first be estimated or determined experimentally (e.g., via capillary electrophoresis or calculated from pKa values).

-

Buffer Preparation: Prepare a series of buffers at the determined pI.

-

Equilibration: Add an excess of this compound to each buffer solution in sealed vials.

-

Agitation: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases via centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind the Choices: The shake-flask method is the gold standard for its direct measurement of equilibrium solubility. Using a controlled temperature is crucial as solubility is temperature-dependent. Quantification via a specific and validated HPLC method ensures that the measured concentration is indeed the parent compound and not a degradation product.

pH-Solubility Profile

The zwitterionic nature of our molecule, conferred by the amino and carboxylic acid groups, means its solubility will be highly dependent on the pH of the medium.[2] Mapping this relationship is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

Experimental Protocol: Potentiometric Titration or Shake-Flask in Various pH Buffers

-

Buffer Range: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) and beyond (e.g., pH 2 to 10).

-

Equilibration: Following the shake-flask protocol described above, equilibrate an excess of the compound in each buffer.

-

Analysis: Quantify the dissolved concentration at each pH.

-

Data Visualization: Plot the logarithm of solubility against pH. This will typically yield a "U-shaped" curve for an amphoteric substance.

Diagram: Expected pH-Solubility Profile

Caption: Expected solubility behavior as a function of pH.

Solubility in Common Pharmaceutical Solvents

To inform formulation strategies beyond simple aqueous solutions (e.g., for intravenous administration or for use in synthesis), solubility in common organic and co-solvent systems is required.

Experimental Protocol: Screening in Key Solvents

-

Solvent Selection: Choose a range of solvents relevant to pharmaceutical development, such as:

-

Water

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

Dimethyl Sulfoxide (DMSO)

-

-

Methodology: Employ the shake-flask method as previously described for each solvent.

-

Data Presentation: Tabulate the results for clear comparison.

| Solvent | Solubility at 25°C (mg/mL) |

| Water (at pI) | To be determined |

| pH 1.2 Buffer | To be determined |

| pH 7.4 Buffer | To be determined |

| Ethanol | To be determined |

| Propylene Glycol | To be determined |

| PEG 400 | To be determined |

| DMSO | To be determined |

Unveiling the Stability Profile: A Forced Degradation Approach

Stability testing is crucial for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, as mandated by ICH guidelines, are the cornerstone of this effort.[5] They involve subjecting the molecule to stress conditions more severe than those it would typically encounter to accelerate degradation.

The Core Principle: The goal is to induce a target degradation of 5-20%. This provides confidence that the analytical method is "stability-indicating" (i.e., can separate the parent drug from its degradants) and helps to elucidate degradation pathways.[5]

Design of Forced Degradation Studies

A systematic approach is required, investigating the impact of hydrolysis, oxidation, and photolysis.

Diagram: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Experimental Protocols:

-

Hydrolytic Degradation:

-

Conditions: Expose solutions of the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.

-

Temperature: Conduct studies at elevated temperatures (e.g., 60-80°C) to accelerate degradation.

-

Rationale: This simulates acidic conditions of the stomach and basic conditions of the small intestine and assesses pH-dependent stability. The thiophene ring's stability can be influenced by pH.

-

-

Oxidative Degradation:

-

Conditions: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Rationale: Thiophene moieties are known to be susceptible to oxidation, which can lead to the formation of sulfoxides or other degradation products.[3] This is a critical pathway to investigate.

-

-

Photolytic Degradation:

-

Conditions: Expose both the solid compound and its solution to a controlled source of light that provides both UV and visible output (as per ICH Q1B guidelines). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Rationale: To assess if the compound is light-sensitive, which would necessitate protective packaging.

-

-

Thermal Degradation (Solid State):

-

Conditions: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity.

-

Rationale: To evaluate the intrinsic thermal stability of the solid form, which is crucial for determining storage conditions.

-

Self-Validating System: For each condition, samples should be taken at multiple time points (e.g., 0, 2, 6, 24, 48 hours). A validated, stability-indicating HPLC method is essential. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks, as demonstrated by peak purity analysis (e.g., using a photodiode array detector).

Data Presentation: Summary of Forced Degradation

| Stress Condition | Reagent/Setting | Time (hrs) | % Degradation | No. of Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | TBD | TBD | TBD |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | TBD | TBD | TBD |

| Neutral Hydrolysis | Water, 60°C | TBD | TBD | TBD |

| Oxidation | 3% H₂O₂, RT | TBD | TBD | TBD |

| Photolytic (Solution) | ICH Light Box | TBD | TBD | TBD |

| Photolytic (Solid) | ICH Light Box | TBD | TBD | TBD |

| Thermal (Solid) | 80°C | TBD | TBD | TBD |

Analytical Methodologies: The Key to Accurate Characterization

The reliability of all solubility and stability data hinges on the quality of the analytical methods used for quantification.

Primary Analytical Technique: HPLC

-

Mode: Reversed-phase HPLC is the most common and suitable method.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be effective. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.

-

Detection: UV detection is suitable due to the presence of the thiophene chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., degradants).

-

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

Conclusion and Forward Look

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following these logically structured experimental protocols, researchers can generate a robust data package that is essential for making informed decisions in the drug development process. The insights gained from these studies will directly influence formulation design, manufacturing processes, packaging, and storage recommendations, ultimately contributing to the development of a safe, stable, and effective therapeutic agent. The principles and methodologies outlined herein are grounded in extensive field experience and are designed to meet the rigorous standards of scientific integrity and regulatory scrutiny.

References

- Pal, D., et al. (2000). Solubilities of Amino Acids in Different Mixed Solvents.Journal of the Indian Chemical Society.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.[Link]

- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development.Pharmaceutical Technology.

-

Zlotorzynski, S. E., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

-

Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology. [Link]

-

Bansal, G. (2016). Forced Degradation Studies. MedCrave Online. [Link]

-

Luminata Hanson, A. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]

-

Guzman, F. C., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology. [Link]

Sources

Beta-Amino Acids: Reshaping the Peptidomimetic Landscape in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-amino acids (β-AAs) represent a pivotal class of non-proteinogenic building blocks that have garnered significant attention in medicinal chemistry.[1][2][3] Characterized by an additional carbon atom in their backbone compared to their α-amino acid counterparts, they bestow unique structural and functional properties upon peptides and small molecules.[4][5][6] This guide provides a comprehensive technical overview of β-amino acids, delving into their fundamental conformational properties, prevalent synthetic strategies, and diverse applications in modern drug discovery. We will explore how the strategic incorporation of β-amino acids can overcome the inherent limitations of native peptides, such as proteolytic instability and poor bioavailability, paving the way for a new generation of therapeutics.[1][5] This document is intended for researchers and drug development professionals seeking to leverage the unique advantages of β-amino acid scaffolds in their therapeutic programs.

The Fundamental Advantage: Structure and Conformational Plasticity

The defining structural feature of a β-amino acid is the placement of the amino group on the β-carbon, two atoms away from the carboxyl terminus.[4][5] This seemingly minor homologation introduces a profound impact on the molecule's conformational landscape. Unlike the relatively rigid peptide backbone of α-amino acids, the Cα-Cβ bond in β-amino acids introduces an additional torsional angle, θ (theta), expanding the accessible conformational space.[7]

This increased flexibility is not a liability; rather, it is the key to their utility. It allows oligomers of β-amino acids, known as β-peptides, to fold into stable and predictable secondary structures that are distinct from those of α-peptides.[1][7][8] These include various helices (such as the 14-helix and 10/12-helix), turns, and sheets.[7][8] The ability to form these well-defined structures, or 'foldamers', is crucial for mimicking the bioactive conformations of native peptides while presenting side chains in novel spatial arrangements.[9][10]

The conformational properties can be precisely controlled by the substitution pattern on the Cα and Cβ carbons, making β-amino acids a highly versatile tool for molecular design.[4][7] For instance, alkyl substituents at the C2 and C3 positions tend to favor a gauche conformation around the C2-C3 bond, which is a prerequisite for folded helical structures.[7]

Caption: Core structure of α- vs. β-amino acids, highlighting the additional Cβ and θ torsion angle.

Comparative Properties of α- and β-Peptides

| Property | α-Peptides | β-Peptides / α,β-Hybrid Peptides | Causality / Rationale |

| Proteolytic Stability | Low; susceptible to degradation by proteases. | High; significantly resistant to in vitro and in vivo proteolysis.[1][5][6] | The altered backbone geometry prevents recognition and binding by the active sites of common proteases. |

| Backbone Flexibility | Relatively constrained. | More flexible due to the additional C-C bond and associated torsional angle (θ).[9][11] | The extra methylene unit in the backbone increases the degrees of conformational freedom. |

| Secondary Structures | α-helix, β-sheet, turns. | 14-helix, 12-helix, 10/12-helix, sheets, and turns.[7][8] | The different backbone spacing and hydrogen-bonding patterns allow for the formation of novel, stable secondary structures. |

| Bioavailability | Generally low for oral administration. | Can be improved; resistance to gastrointestinal degradation is a key factor.[12][13] | Enhanced stability against digestive enzymes can increase the fraction of the dose that reaches systemic circulation. |

Asymmetric Synthesis: The Gateway to Chiral β-Amino Acids

The therapeutic utility of β-amino acids is critically dependent on the ability to produce them in an enantiomerically pure form, as stereochemistry dictates biological activity.[4] Consequently, a variety of robust asymmetric synthetic methodologies have been developed.[8][14]

Key Synthetic Strategies:

-

Conjugate Addition (Michael Addition): This is one of the most powerful methods, involving the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[15] The use of chiral lithium amides or chiral catalysts ensures high diastereoselectivity and enantioselectivity.[15]

-

Mannich-type Reactions: These reactions involve the condensation of an enolate with an imine, providing direct access to β-amino carbonyl compounds.[14][16] Organocatalysis has emerged as a particularly effective approach for achieving high enantioselectivity in these reactions.[14]

-

Hydrogenation of Enamines: The asymmetric hydrogenation of β-enamino esters using chiral transition metal catalysts (e.g., Rhodium or Ruthenium-based) is a highly efficient route to a wide range of β-amino acids.[8][14]

-

Arndt-Eistert Homologation: This classical method involves the conversion of an α-amino acid to its corresponding β-amino acid through a diazoketone intermediate, effectively adding a methylene unit to the backbone.[17]

-

Rearrangement and Cycloaddition Reactions: Methods involving β-lactam intermediates, formed via [2+2] cycloadditions, serve as versatile precursors that can be ring-opened to yield the desired β-amino acid.[18][19]

Caption: General workflow for the asymmetric synthesis of β-amino acids via Michael Addition.

Protocol: Asymmetric Synthesis via Chiral Amide Conjugate Addition

This protocol describes a general, self-validating procedure for the diastereoselective conjugate addition of a chiral lithium amide to an enoate acceptor, a foundational method for producing enantiopure β-amino acid derivatives.[15][20]

Objective: To synthesize an N-protected β-amino ester with high diastereoselectivity.

Pillar 1: Expertise & Causality

-

Step 1: Amide Formation (Deprotonation)

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the chiral amine (e.g., (R)-N-benzyl-α-methylbenzylamine) (1.0 eq.) in anhydrous THF (approx. 0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the reaction kinetics and prevent side reactions.

-

Slowly add n-butyllithium (1.0 eq., 1.6 M in hexanes) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide. Self-Validation: A slight color change often indicates the formation of the lithium amide.

-

-

Step 2: Conjugate Addition

-

In a separate flame-dried flask, dissolve the α,β-unsaturated ester (e.g., tert-butyl crotonate) (1.1 eq.) in anhydrous THF.

-

Cool this solution to -78 °C.

-

Transfer the freshly prepared lithium amide solution from Step 1 into the ester solution via cannula over 20-30 minutes. Causality: Slow addition maintains the low temperature and prevents localized concentration gradients, maximizing stereoselectivity.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is consumed.

-

-

Step 3: Quenching and Work-up

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Causality: The weak acid NH₄Cl protonates the intermediate enolate without causing harsh side reactions like hydrolysis of the ester.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Step 4: Purification and Characterization

-

Purify the crude product by flash column chromatography on silica gel. Causality: Chromatography separates the desired diastereomer from any minor isomers and unreacted starting materials.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its diastereomeric excess (d.e.).

-

Applications in Medicinal Chemistry: A Paradigm Shift

The unique properties of β-amino acids make them powerful tools for addressing key challenges in drug design.[1][9] By incorporating them into peptide sequences or using them as scaffolds, chemists can develop molecules with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2]

Caption: Logical flow of β-amino acid utility in overcoming peptide limitations.

Key Therapeutic Applications:

-

Enzyme Inhibitors: The altered backbone of β-peptides allows them to bind to enzyme active sites with high affinity and specificity, but they are not processed as substrates.[5] This makes them excellent candidates for developing potent and stable enzyme inhibitors.[21][][23] For example, β-alanine analogues have been tested as inhibitors of carnosine-synthetase.[24]

-

Antimicrobial Peptides: Many natural antimicrobial peptides are limited by their susceptibility to proteases. β-peptide analogues can mimic the amphipathic helical structures required for membrane disruption but are resistant to degradation, leading to potent and long-lasting antimicrobial activity.[5][9][10]

-

Protein-Protein Interaction (PPI) Modulators: The stable, predictable secondary structures of β-peptides are ideal for mimicking the helical or sheet domains involved in PPIs.[9][10] This has been successfully applied to design inhibitors for targets like the p53-hDM2 interaction, which is relevant in cancer therapy.[9]

-

GPCR Ligands: The incorporation of β-amino acids into endogenous peptide ligands for G-protein coupled receptors (GPCRs) can lead to analogues with modified activity (agonism or antagonism) and significantly improved stability, turning short-lived natural ligands into viable drug candidates.[9][10][25]

-

Major Histocompatibility Complex (MHC) Binding Peptides: β-peptides have been explored for developing peptide-based vaccines and T-cell receptor antagonists due to their enhanced stability and ability to bind MHC molecules.[5][]

Table of Selected β-Amino Acid Applications

| Application Area | Example Target / System | β-Amino Acid Role / Advantage | Therapeutic Potential |

| Oncology | p53-hDM2 Interaction | β-peptide foldamer mimics the α-helical domain of p53, blocking the interaction.[9] | Cancer Therapy |

| Infectious Disease | Bacterial Membranes | Amphiphilic β-peptides form stable helices that disrupt bacterial membranes.[5][9] | Novel Antibiotics |

| Metabolic Disease | Dipeptidyl peptidase 4 (DPP-4) | Sitagliptin is a β-amino acid derivative that acts as a potent DPP-4 inhibitor.[26] | Type 2 Diabetes |

| Angiogenesis | Integrin Receptors | Hybrid α,β-peptides designed to mimic receptor-binding motifs with enhanced stability.[9] | Anti-angiogenic Therapy |

| Neurology | Opioid Receptors | Cyclic β-AAs constrain peptide conformation to enhance receptor binding and selectivity.[5] | Pain Management |

Pharmacokinetic and Metabolic Considerations

A primary driver for the use of β-amino acids in drug development is the potential for improved pharmacokinetic profiles compared to α-peptides.[9][27]

-

Metabolic Stability: As previously discussed, the most significant advantage is the profound resistance to proteolysis.[1][5] This drastically reduces clearance by peptidases in the gastrointestinal tract, blood, and tissues, leading to a longer biological half-life.[1][28]

-

Bioavailability: By resisting enzymatic degradation in the gut, β-amino acid-containing drugs have a higher potential for oral bioavailability.[12][13] While passive diffusion across the intestinal epithelium can still be a challenge for larger peptides, the increased stability is a critical first step toward oral delivery.

-

Distribution and Elimination: The physicochemical properties (e.g., size, charge, lipophilicity) of the specific β-amino acid and its side chains will influence tissue distribution and elimination pathways, which are typically a combination of renal clearance and metabolic biotransformation.[27]

Conclusion and Future Perspectives

Beta-amino acids are more than just structural curiosities; they are a validated and versatile platform technology in modern medicinal chemistry.[4] Their ability to form stable, predictable secondary structures while resisting enzymatic degradation provides a powerful solution to the long-standing challenges of peptide-based drug development.[1][9] From inhibiting enzymes and disrupting protein-protein interactions to creating novel antimicrobial agents, the applications are broad and impactful.[10][28]

Future research will likely focus on expanding the toolkit of synthetic methodologies to access even more diverse and complex β-amino acid scaffolds.[17][29] Furthermore, a deeper understanding of the rules governing the folding and self-assembly of β-peptides will enable the de novo design of highly sophisticated biomaterials and therapeutic agents with precisely tailored functions.[30] As our ability to design and synthesize these molecules grows, β-amino acids will undoubtedly continue to be at the forefront of innovation in drug discovery.

References

-

Riaz, N., Rehman, F., & Ahmad, M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10). [Link]

-

Goodman, C. M., Choi, S., Shandler, S., & DeGrado, W. F. (2007). Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. Organic & Biomolecular Chemistry, 5(18), 2884–2890. [Link]

-

Berlicki, Ł., Cabrele, C., Martinek, T. A., & Reiser, O. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9819–9841. [Link]

-

Berlicki, Ł., Cabrele, C., Martinek, T., & Reiser, O. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]

-

Jain, S., & Guptasarma, P. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(12), 1181–1192. [Link]

-

Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform. [Link]

-

Martinek, T. A., & Fülöp, F. (2012). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 43(2), 539–554. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. [Link]

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. [Link]

-

Fairlie, D. P., & Abbenante, G. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. [Link]

-

Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]

-

Berlicki, Ł., Cabrele, C., Martinek, T. A., & Reiser, O. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Rehman, M. F., & Nagina, N. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Fülöp, F., & Martinek, T. A. (2009). Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]

-

Riaz, N., Rehman, F., & Ahmad, M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Fairlie, D. P., & Abbenante, G. (2002). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

-

Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285–307. [Link]

-

Wang, S., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

-

Hofmann, H. J., et al. (1999). Basic conformers in beta-peptides. Journal of Molecular Structure: THEOCHEM. [Link]

-

Riaz, N., & Ahmad, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med Chem (Los Angeles). [Link]

-

Riaz, N., Rehman, F., & Ahmad, M. (2017). Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]

-

Berlicki, Ł., Cabrele, C., Martinek, T. A., & Reiser, O. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]

-

Davies, S. G., Ichihara, O., & Walters, I. A. S. (1994). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Hariton, A., et al. (2009). Bioavailability of Beta-Amino Acid and C-terminally Derived PK/PBAN Analogs. Peptides, 30(12), 2174–2181. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. [Link]

- Gellman, S. H., & Woll, M. G. (2002). Beta-amino acids and methods and intermediates for making same.

-

Kar, S., & De, P. (2016). Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Current Topics in Medicinal Chemistry, 16(12), 1339–1352. [Link]

-

Horvath, A., & McMillan, D. E. (1982). Carnosine-synthetase inhibition of beta-alanine analogues. International Journal of Biochemistry. [Link]

-

Angelaud, R., Zhong, Y. L., Maligres, P., Lee, J., & Askin, D. (2005). Synthesis of a beta-amino acid pharmacophore via a beta-lactam intermediate. The Journal of Organic Chemistry, 70(5), 1949–1952. [Link]

-

Unknown. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

-

Hofmann, H. J., et al. (1999). Basic conformers in beta-peptides. R Discovery. [Link]

-

Hofmann, H. J., et al. (1999). Basic conformers in beta-peptides. Semantic Scholar. [Link]

-

Bafana, A. A., & O'Connor, K. E. (2018). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology. [Link]

-